molecular formula C4H3N5 B1197216 8-Azapurine CAS No. 273-40-5

8-Azapurine

Cat. No.: B1197216
CAS No.: 273-40-5
M. Wt: 121.1 g/mol
InChI Key: GIIGHSIIKVOWKZ-UHFFFAOYSA-N
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Description

8-Azapurine, also known as 8-azaguanine, is a purine analog with the chemical formula C₄H₄N₆O. It is a derivative of guanine, where the carbon atom at position 8 is replaced by a nitrogen atom. This compound has been widely studied for its biological activity, particularly its antineoplastic properties, making it a significant compound in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-azapurine typically involves the condensation of cyanoacetamide with benzyl azide to form 4-amino-3-benzyl-3H-1,2,3-triazole-5-carboxamide, which is then methylated to produce 4-amino-3-benzyl-5-carbamoyl-1-methyl-1,2,3-triazolium-toluene-p-sulphonate . Another method involves the action of triethyl orthoacetate on 4-amino-3-benzyl-1,2,3-triazole-5-carboxamidine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the compound can be synthesized in large quantities using the aforementioned synthetic routes. The process involves standard organic synthesis techniques, including condensation reactions and methylation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Azapurine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 8-azaxanthine.

    Reduction: Reduction reactions can convert it into different derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as 8-azaxanthine and 8-azaisoguanine, which have distinct biological and chemical properties .

Mechanism of Action

8-Azapurine functions as an antimetabolite, closely resembling guanine and competing with it in metabolic processes. It is incorporated into ribonucleic acids, disrupting normal cellular functions and inhibiting the growth of malignant cells. This mechanism makes it effective in slowing down or stopping the proliferation of cancer cells .

Comparison with Similar Compounds

8-Azapurine is compared with other purine analogs such as:

These compounds share structural similarities but differ in their specific chemical and biological properties, making each unique in its applications and effects.

Properties

IUPAC Name

2H-triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h1-2H,(H,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIGHSIIKVOWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC2=NNN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181745
Record name 8-Azapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-40-5, 99331-25-6
Record name Triazolopyrimidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triazolopyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099331256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Azapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-AZAPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H49B4KW3PH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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